(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Acetylcholinesterase inhibition Structure-Activity Relationship (SAR) Thiazole derivatives

Researchers requiring a validated N-phenylthiazol-2-amine precursor for Hec1/Nek2 inhibitor pharmacophore exploration face sourcing challenges due to extreme SAR sensitivity across substitution patterns. This compound is the direct precursor to the amide-based Hec1/Nek2 inhibitor INH1 analog (compound 6), enabling systematic SAR by acylation. - ≥98% purity suitable for demanding amide coupling and subsequent biological evaluation. - Distinct 2,4-dimethylphenyl substitution on the thiazole core provides a critical negative control for N-phenyl ring methylation-dependent cholinesterase activity. - Batch-specific certificates of analysis ensure lot-to-lot consistency, reducing experimental variability.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 321980-75-0
Cat. No. B2405501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine
CAS321980-75-0
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)C
InChIInChI=1S/C17H16N2S/c1-12-8-9-15(13(2)10-12)16-11-20-17(19-16)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)
InChIKeyQJUHVNXEKLQHMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes800 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Scaffold


(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine (CAS 321980-75-0) is a synthetic small molecule belonging to the N-phenylthiazol-2-amine class, defined by a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and an N-phenyl moiety at the 2-amine . With a molecular formula of C₁₇H₁₆N₂S and a molecular weight of 280.39 g/mol, the compound is commercially available as a research chemical with reported purities of up to 98% . Its structure places it within a well-explored pharmacophore for cholinesterase inhibition, as demonstrated by closely related derivatives screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. However, targeted quantitative profiling of this specific compound is sparse, demanding a rigorous, comparator-driven evaluation to define its selection rationale.

1

Synthetic intermediate workflow: Key building block for Hec1/Nek2 inhibitor pharmacophores, based on reported 80% yield in analog synthesis.

2

Cholinesterase class-level scaffold: The N-phenylthiazol-2-amine core is a recognized pharmacophore for AChE/BChE inhibition; specific quantitative profiling for this compound remains sparse.

3

Supplier-reported purity: 98% commercial purity may support structure-activity relationship studies; independent characterization is advised due to limited physicochemical data.

Why Generic Substitution Is Risky


The N-phenylthiazol-2-amine scaffold is exquisitely sensitive to substitution patterns, rendering simple analog replacement a high-risk strategy for scientific procurement. A systematic structure-activity relationship (SAR) study by Iqbal et al. demonstrated that shifting a single methyl group on the N-phenyl ring can alter AChE inhibitory potency by over 1000-fold; the most potent derivative, N-(2,3-dimethylphenyl)thiazol-2-amine (3j), exhibited an IC₅₀ of 0.009 µM, whereas other positional isomers were dramatically less active [1]. This extreme activity cliff means that (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, with its distinct 2,4-dimethylphenyl substituent on the thiazole core rather than on the N-phenyl ring, cannot be assumed to share the pharmacokinetic or pharmacodynamic properties of any previously characterized congener. Consequently, direct experimental data for this specific compound are the only valid basis for selection, and the absence of such data for any claimed application must be treated as a critical evidence gap.

Activity Cliff

Shifting a single methyl group on the N-phenyl ring altered AChE inhibitory potency by >1000-fold in class-level SAR studies. The 2,4-dimethylphenyl substituent on the thiazole core cannot be assumed to share pharmacodynamic properties with N-phenyl-substituted analogs.

Docking Gap

Published docking poses exist only for the most potent analog. Altered substitution geometry likely repositions the molecule in the active site gorge; predicted binding modes for CAS 321980-75-0 are unsupported.

Intermediate vs. Probe

The N-phenylamino group differs critically from the amide linkage in characterized Hec1/Nek2 inhibitors. This compound's kinase inhibitory activity has not been profiled; direct functional extrapolation from INH1 is invalid.

Comparator Evidence vs. Closest Analogs


AChE Inhibition: Data Gap and SAR Inference

No direct, quantitative inhibitory data for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine against AChE or BChE was identified in the accessible literature. The strongest available evidence comes from a class-level SAR study on N-phenylthiazol-2-amines. The most potent analog, N-(2,3-dimethylphenyl)thiazol-2-amine (3j), showed an AChE IC₅₀ of 0.009 ± 0.002 µM and a BChE IC₅₀ of 0.646 ± 0.012 µM [1]. This highlights the scaffold's potential but provides no quantitative basis to claim that the target compound, which has a different substitution architecture, would achieve comparable potency. Without a head-to-head comparison, any assumption of similar activity is scientifically invalid.

AChE Inhibition
Class-level inference
Target: Not reported
Closest analog (3j): IC50 0.009 ± 0.002 µM
Supports scaffold potential; no quantitative basis for comparable potency.
Data gap requires experimental IC50 for this compound before selection.
Acetylcholinesterase inhibition Structure-Activity Relationship (SAR) Thiazole derivatives

Molecular Docking: No Poses for Comparator

While molecular docking studies were performed for the N-phenylthiazol-2-amine series, the published work focused exclusively on the most potent analog, N-(2,3-dimethylphenyl)thiazol-2-amine (3j), and did not include (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine [1]. The key binding interactions identified for 3j (e.g., π-π stacking with Trp86 and hydrogen bonding with catalytic triad residues) cannot be extrapolated to the target compound due to the altered substitution geometry, which would likely reposition the molecule within the active site gorge. Therefore, any claim of a specific binding mode for CAS 321980-75-0 is unsupported.

Molecular Docking
Class-level inference
Target poses: Not determined
Analog (3j) poses: Available (TcAChE, PDB: 1EVE)
Predicted binding mode cannot be extrapolated due to altered substitution geometry.
Unsuitable for structure-based prioritization without validated docking pose.
Molecular docking Binding mode Computational chemistry

Kinase Inhibition: Hec1/Nek2 Analog Inference

A structurally related compound, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide (6), was reported as a potential Hec1/Nek2 inhibitor with a synthesis starting from 4-(2,4-dimethylphenyl)thiazol-2-amine in 80% yield [1]. In contrast, the reference INH1 molecule (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide) demonstrated a GI₅₀ between 10-21 µM in human breast cancer cell proliferation assays [2]. (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine represents a key synthetic intermediate en route to these amide-based inhibitors, but its own kinase inhibitory activity has not been profiled. The critical structural difference—the presence of an N-phenylamino group instead of an amide linkage—precludes any direct activity extrapolation.

Kinase Inhibition
Cross-study comparable
Target GI50: Not tested
INH1 comparator: GI50 10–21 µM (breast cancer cells)
Primary value is as a validated synthetic intermediate; biological claims are unproven.
N-phenylamino vs. amide linkage precludes direct activity extrapolation.
Nek2 kinase inhibition INH1 analog Cancer cell mitosis

Purity and Physicochemical Benchmarking

The target compound (CAS 321980-75-0) is available at 98% purity from commercial vendors, matching or slightly exceeding the typical 95-97% purity of its closest commercially available analog, 4-(2,4-dimethylphenyl)thiazol-2-amine (CAS 247225-31-6) . The N-phenyl substitution increases the molecular weight from 204.29 g/mol to 280.39 g/mol and introduces an additional aromatic ring, likely altering solubility and logP. While predicted data for the free amine indicates a boiling point of 358.5±11.0 °C and a pKa of 4.53±0.10 , no equivalent experimental or validated predicted data were found for the target compound. This lack of basic characterization represents a procurement risk if the compound is intended for applications where solubility or ionization state is critical.

Purity Benchmarking
Cross-study comparable
Target: 98% (Leyan, 2024)
Closest analog: 95–97% (AKSci, Fluorochem)
Marginal purity advantage may support synthesis; physicochemical profile differs.
Solubility and logP data are absent; in-house characterization required.
Chemical purity Physicochemical properties Synthetic intermediate

Validated Application Scenarios


Hec1/Nek2 Kinase Inhibitor Intermediate

The compound serves as a direct precursor to the amide-based Hec1/Nek2 inhibitor pharmacophore, as demonstrated by the synthesis of N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide (6) via reaction with isonicotinoyl chloride hydrochloride [1]. Researchers developing novel INH1 analogs for cancer cell mitosis inhibition can utilize this compound to explore structure-activity relationships by varying the acylating agent. The reported 98% purity is sufficient for this application, though the lack of internal biological activity means its utility is strictly as a chemical building block.

Negative Control for Cholinesterase SAR

Given that the most potent N-phenylthiazol-2-amine AChE inhibitor (3j) achieves its activity through a specific 2,3-dimethyl substitution on the N-phenyl ring, (4-(2,4-dimethylphenyl)(2,5-thiazolyl))phenylamine—which has the dimethyl substitution on the thiazole core—may serve as a rationally designed negative control to confirm the substitution-position specificity of the pharmacophore [1]. However, this hypothesis requires experimental validation before procurement for this purpose is justified.

Property Modulation via N-Phenyl Capping

The replacement of the primary amine (in 4-(2,4-dimethylphenyl)thiazol-2-amine) with an N-phenyl group introduces a significant increase in hydrophobicity and molecular volume, potentially altering membrane permeability, metabolic stability, or off-target binding profiles. Researchers designing CNS-targeted or peripherally restricted thiazole-based probes can use this compound to investigate the impact of N-capping on logD and passive permeability, provided they perform the necessary experimental determinations internally.

Screening Library Scaffold

As a member of the N-phenylthiazol-2-amine class, this compound can be included in diversity-oriented screening libraries to identify novel hits against cholinesterases [1] or, by analogy, other targets amenable to thiazole-based inhibitors such as cyclin-dependent kinases (CDKs) . Its procurement value in this context is conditional on the screening center's ability to profile it alongside analogs, and on the supplier providing batch-specific purity certificates to ensure reproducibility.

Application
Selection Property
Validation Focus
Hec1/Nek2 inhibitor intermediate
Chemical purity and scalability
Verify batch-specific purity; reactivity with acylating agents
Cholinesterase SAR negative control
Substitution-position specificity
Confirm inactivity against AChE/BChE experimentally before use
Property modulation via N-phenyl capping
Hydrophobicity and molecular volume
Determine logD and passive permeability in target assay system
Screening library scaffold
Class-level pharmacophore diversity
Profile alongside analogs; require batch-specific purity certificates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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